
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate (THA) is an organic compound that has been studied extensively for its potential applications in various fields. THA has been studied for its ability to act as a catalyst in organic synthesis and for its potential to be used as a drug delivery vehicle. THA has also been studied for its ability to act as a molecular switch, which can be used to control the activity of enzymes and other proteins.
Mecanismo De Acción
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate acts as a catalyst in organic synthesis by forming a covalent bond between two molecules. This bond is formed when the two molecules are brought into close proximity. This bond helps to facilitate the reaction between the two molecules, thus allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been studied for its potential to act as a drug delivery vehicle. It has been found to be able to penetrate cell membranes and deliver drugs to target cells, thus increasing their effectiveness. tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has also been studied for its potential to act as a molecular switch, which can be used to control the activity of enzymes and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate in lab experiments is its ability to act as a catalyst in organic synthesis. This allows for reactions to proceed more quickly and efficiently, thus saving time and money. Additionally, tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been found to be relatively non-toxic and non-irritating, making it a safe choice for use in lab experiments. However, one of the main limitations of using tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is its instability in the presence of light and heat. Therefore, it is important to store it in a cool, dark place, and to use it quickly after it has been synthesized.
Direcciones Futuras
There are a number of potential future directions for the use of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate. One potential direction is to explore its potential to be used in the development of new drugs and therapeutic agents. Additionally, its potential to be used as a drug delivery vehicle could be further explored. Additionally, its potential to be used as a molecular switch could be further explored, as this could lead to the development of new sensors and biosensors. Finally, its potential to be used as a catalyst in organic synthesis could be further explored, as this could lead to the development of new and more efficient synthetic pathways.
Métodos De Síntesis
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is synthesized through the reaction of tert-butyl alcohol with hydrazine hydrate in the presence of a base. The reaction is carried out in a solvent such as ethanol or isopropyl alcohol. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been studied extensively for its potential applications in various fields. It has been studied for its ability to act as a catalyst in organic synthesis, for its potential to be used as a drug delivery vehicle, and for its ability to act as a molecular switch. tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has also been studied for its potential to be used in the development of sensors and biosensors, as well as for its potential to be used in the development of drugs and other therapeutic agents.
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(8-14)10(15)5-7-13/h9-10,14-15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAWHQRRMHKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
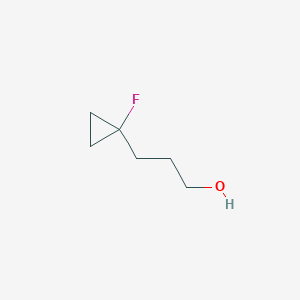

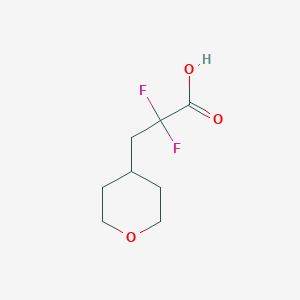
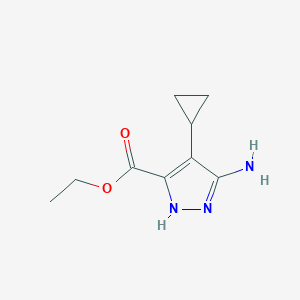
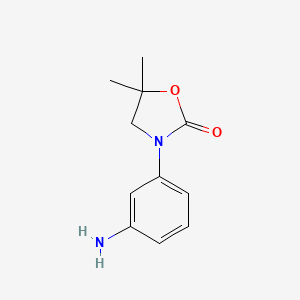
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

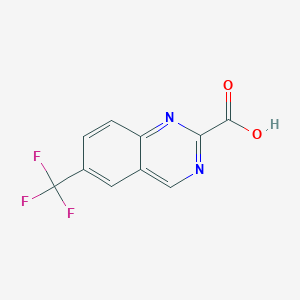
![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)